Product packaging for 2,2,4,6,6-Pentamethylhept-3-ene, (Z)-(Cat. No.:CAS No. 27656-50-4)

2,2,4,6,6-Pentamethylhept-3-ene, (Z)-

Cat. No.: B14153442
CAS No.: 27656-50-4
M. Wt: 168.32 g/mol
InChI Key: NBUMCEJRJRRLCA-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Contemporary Branched Alkene Chemistry

The synthesis and application of branched alkenes are central themes in organic chemistry. These structures are integral components of many natural products, pharmaceuticals, and advanced materials. Contemporary research in this area is heavily focused on developing selective and efficient catalytic methods for their synthesis. The presence of multiple substituent groups, as seen in (Z)-2,2,4,6,6-Pentamethylhept-3-ene, introduces significant synthetic challenges.

Historically, the formation of such sterically hindered alkenes has been a formidable task, often requiring harsh reaction conditions and resulting in low yields or mixtures of isomers. However, recent advancements in catalysis, particularly in olefin metathesis and transition metal-catalyzed cross-coupling reactions, have provided new tools to access these complex structures with greater control. nih.govresearchgate.net The peculiar structure of 2,2,4,6,6-Pentamethyl-3-heptene, with its five methyl groups, makes it a useful case study for investigating reaction kinetics and mechanisms where steric hindrance is a dominant factor.

Academic Significance of Highly Branched Alkenes with Defined Stereochemistry

The defined (Z)-stereochemistry of 2,2,4,6,6-Pentamethylhept-3-ene is of paramount academic interest. The spatial arrangement of substituents around a double bond dictates a molecule's three-dimensional shape, which in turn governs its interactions with other molecules, including enzymes and catalyst active sites. researchfeatures.com The synthesis of the thermodynamically less stable Z-isomers, especially in highly substituted systems, is a significant challenge in organic synthesis. nih.govnih.govrsc.org

The ability to selectively synthesize one stereoisomer over another is crucial in fields like medicinal chemistry, where only one isomer may exhibit the desired biological activity. researchfeatures.com Highly branched alkenes with defined stereochemistry serve as valuable building blocks for the synthesis of complex, stereochemically rich molecules. nih.gov They are also employed as ligands in asymmetric catalysis, where their steric bulk can create a chiral environment that influences the stereochemical outcome of a reaction. The development of methods to synthesize chiral Z-alkenes is an active area of research, highlighting the importance of molecules with the structural motifs present in (Z)-2,2,4,6,6-Pentamethylhept-3-ene. news-medical.net

Overview of Current Research Trajectories and Foundational Knowledge Gaps Concerning (Z)-2,2,4,6,6-Pentamethylhept-3-ene

While direct research on (Z)-2,2,4,6,6-Pentamethylhept-3-ene is not extensive, its structure points to several potential research trajectories and existing knowledge gaps.

Current Research Trajectories in Related Areas:

Novel Catalytic Methodologies: A major thrust in modern organic synthesis is the development of catalysts that can efficiently and selectively construct sterically hindered Z-alkenes. qs-gen.com Research is ongoing in areas like photoisomerization and advanced transition metal catalysis to overcome the thermodynamic preference for the E-isomer. qs-gen.com

Asymmetric Synthesis: The creation of chiral centers adjacent to a Z-configured double bond is a frontier in stereoselective synthesis. nih.gov Methodologies are being developed to control both the geometry of the double bond and the stereochemistry of neighboring carbons.

Mechanistic Studies: Highly branched alkenes serve as excellent probes for studying the influence of steric effects on reaction mechanisms. Understanding how steric hindrance affects catalyst performance and reaction pathways is crucial for the rational design of new synthetic methods.

Foundational Knowledge Gaps:

Detailed Reactivity Profile: A comprehensive understanding of the reactivity of (Z)-2,2,4,6,6-Pentamethylhept-3-ene is lacking. Systematic studies of its participation in fundamental organic reactions (e.g., additions, oxidations) would provide valuable data on the interplay of electronic and steric effects.

Applications as a Synthetic Building Block: The potential of this molecule as a precursor for the synthesis of more complex structures remains unexplored. Its unique steric environment could lead to novel molecular architectures.

Physicochemical Properties: Detailed experimental data on the physical and spectroscopic properties of the pure (Z)-isomer are not widely available. Such information is fundamental for its characterization and potential application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B14153442 2,2,4,6,6-Pentamethylhept-3-ene, (Z)- CAS No. 27656-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27656-50-4

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-2,2,4,6,6-pentamethylhept-3-ene

InChI

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3/b10-8-

InChI Key

NBUMCEJRJRRLCA-NTMALXAHSA-N

Isomeric SMILES

C/C(=C/C(C)(C)C)/CC(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Z 2,2,4,6,6 Pentamethylhept 3 Ene

Stereoselective Synthesis Approaches for Z-Configured Alkenes Applied to the Compound

Achieving high Z-stereoselectivity in the formation of a sterically hindered, tetrasubstituted olefin requires carefully designed synthetic routes that can overcome the kinetic and thermodynamic barriers that favor the E-isomer or a mixture of products.

Elaboration of Grignard Reagent and Alkenyl Halide Coupling Strategies for Z-Stereoselectivity

The foundational synthesis of 2,2,4,6,6-pentamethylhept-3-ene was reported by Davis and Hickinbottom in 1957. rsc.orgnist.gov This classic approach utilizes a Grignard reaction, a cornerstone of carbon-carbon bond formation. wikipedia.org The protocol involves the nucleophilic addition of a Grignard reagent to a ketone, followed by an elimination step to generate the alkene.

The synthesis begins with the preparation of the α,β-unsaturated ketone precursor, 2,4,6,6-tetramethylhept-2-en-5-one. This intermediate is then treated with methylmagnesium iodide (CH₃MgI). The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. chemistrysteps.comyoutube.com This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, which then undergoes dehydration (elimination of water) to form the final alkene product. The Z-isomer is reported as the major product, with a selectivity of approximately 75%. This stereochemical outcome is attributed to steric hindrance during the elimination phase, which favors the transition state leading to the less thermodynamically stable Z-alkene.

Table 1: Key Reaction Parameters for Grignard-based Synthesis

ParameterConditionPurpose
Grignard Reagent Methylmagnesium iodideProvides the methyl group for addition to the ketone.
Substrate 2,4,6,6-Tetramethylhept-2-en-5-oneThe electrophilic ketone that undergoes nucleophilic attack.
Solvent Anhydrous Diethyl EtherAprotic solvent required for the stability and reactivity of the Grignard reagent. wikipedia.org
Temperature 0–5 °CControls the rate of the highly exothermic Grignard addition, minimizing side reactions.
Workup Saturated Ammonium ChlorideQuenches the reaction and facilitates the elimination step to form the alkene.

Mechanistic Considerations of Isobutene Dimerization and Subsequent Selective Hydrogenation/Dehydrogenation Pathways

An alternative conceptual pathway to (Z)-2,2,4,6,6-pentamethylhept-3-ene involves the oligomerization of isobutene (2-methylpropene). Industrial processes involving the acid-catalyzed oligomerization of isobutene are known to produce a mixture of dimers (C8), trimers (C12), and higher oligomers. mdpi.comgoogle.comresearchgate.net Notably, 2,2,4,6,6-pentamethylhept-3-ene has been identified as a constituent of the "triisobutylene" (C12) fraction. rsc.org

The mechanism of isobutene oligomerization proceeds via carbocation intermediates. An acid catalyst (such as a solid acid catalyst like zeolite beta or an ion-exchange resin) protonates an isobutene molecule to form a tert-butyl cation. mdpi.comresearchgate.net This cation then acts as an electrophile, attacking another isobutene molecule to form a C8 carbocation. This dimer cation can either lose a proton to form diisobutene (isooctene) or react with another isobutene molecule to form a C12 carbocation. A series of rearrangements and proton loss from this C12 cation can lead to various triisobutylene isomers, including the carbon skeleton of 2,2,4,6,6-pentamethylhept-3-ene.

Obtaining the specific (Z)-isomer from this complex mixture would require highly selective downstream processing. A hypothetical route could involve:

Fractional Distillation: Isolation of the C12 fraction from the oligomerization product stream.

Isomer Separation: Separation of the desired constitutional isomer (2,2,4,6,6-pentamethylheptane skeleton) from other C12 olefins.

Stereoselective Conversion: A final step of selective hydrogenation or dehydrogenation of a suitable precursor to yield the target Z-alkene. For instance, if an alkyne with the same carbon skeleton could be isolated or synthesized, its partial, stereoselective hydrogenation could yield the Z-alkene. The asymmetric hydrogenation of tetrasubstituted alkenes is a challenging field but has seen progress, offering potential if a suitable precursor could be formed. acs.org

Exploration of Olefin Metathesis-Based Synthetic Routes for the Compound

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, utilizing metal alkylidene catalysts (e.g., based on ruthenium or molybdenum) developed by pioneers like Grubbs and Schrock. atlanchimpharma.comuwindsor.ca While highly effective for many applications, the synthesis of sterically hindered tetrasubstituted alkenes via metathesis remains a significant challenge. rsc.org

A hypothetical retrosynthetic analysis for (Z)-2,2,4,6,6-pentamethylhept-3-ene using a cross-metathesis strategy could involve the reaction between two simpler alkenes, such as 2,4,4-trimethyl-1-pentene and 3,3-dimethyl-1-butene. However, this specific transformation would be difficult due to several factors:

Steric Hindrance: The bulky tert-butyl groups on the precursor alkenes would dramatically slow the rate of catalyst association and the formation of the required metallacyclobutane intermediate.

Selectivity: Controlling the reaction to favor the desired cross-metathesis product over undesired homodimerization of the starting materials would be difficult.

Stereoselectivity: Achieving high Z-selectivity in tetrasubstituted alkene synthesis requires specialized catalysts, such as certain molybdenum- or tungsten-based Schrock catalysts or newer Z-selective ruthenium catalysts. google.com

Despite these challenges, the continuous development of more active and selective metathesis catalysts could potentially make such a route feasible in the future. researchgate.net

Investigation of Other Emerging and Unconventional Synthetic Transformations

Recent advances in catalysis have opened new avenues for the stereoselective synthesis of Z-tetrasubstituted alkenes. rsc.org While not yet specifically applied to (Z)-2,2,4,6,6-pentamethylhept-3-ene, these methods offer promising alternative strategies.

Nickel-Catalyzed Alkyne Difunctionalization: This method involves a nickel-catalyzed reaction that adds two different carbon groups across a C-C triple bond in a single step with high Z-selectivity. kaust.edu.sarsc.org A potential route to the target compound could involve the reaction of an appropriately substituted internal alkyne (e.g., 2,2,6,6-tetramethylhept-3-yne) with a methylating agent and another carbon-based nucleophile under nickel catalysis. The stereoselectivity in these reactions is often controlled by the choice of phosphine ligands on the nickel catalyst. rsc.org

Sequential Carbometalation/Cross-Coupling: The stereoselective synthesis of tetrasubstituted alkenes can be achieved through methods like carbocupration of an internal alkyne, which generates a trisubstituted alkenyl copper intermediate. nih.gov This intermediate can then be trapped with an electrophile to form the tetrasubstituted product. Achieving Z-selectivity would depend on the specific reaction sequence and reagents used.

Photochemical Isomerization: If a synthetic route produces the more stable E-isomer, it could potentially be converted to the desired Z-isomer through photochemical E/Z isomerization. qs-gen.com This process uses a photosensitizer to absorb light and transfer the energy to the E-alkene, promoting its conversion to the thermodynamically less stable Z-isomer. organic-chemistry.org

Mechanistic Investigations of Compound Formation Pathways

The stereochemical outcome of the synthesis of (Z)-2,2,4,6,6-pentamethylhept-3-ene is dictated by the mechanism of the key bond-forming and bond-breaking steps.

Grignard Reaction/Elimination Pathway: The mechanism involves two key stages. First is the nucleophilic addition of the Grignard reagent to the carbonyl group, forming a tetrahedral intermediate. chemistrysteps.com The second stage is the acid-catalyzed elimination of water from the resulting tertiary alcohol. The Z-selectivity arises from the conformation of the carbocation intermediate formed during elimination. Steric repulsion between the bulky groups (tert-butyl and neopentyl) likely forces the intermediate into a conformation that, upon deprotonation, preferentially yields the Z-alkene.

Isobutene Dimerization Pathway: This pathway is governed by carbocation chemistry. The formation of the C12 skeleton involves the electrophilic attack of a C4 or C8 carbocation on an isobutene monomer. The product distribution is a complex function of reaction conditions (temperature, pressure, catalyst acidity) that influence the relative rates of addition, elimination, and rearrangement (e.g., hydride and methyl shifts) of the various carbocation intermediates.

Nickel-Catalyzed Alkyne Difunctionalization Pathway: A plausible mechanism for this emerging technique involves the generation of a nucleophilic vinyl-nickel species through the regioselective syn-addition of the catalyst across the alkyne triple bond. kaust.edu.sarsc.org Subsequent reaction steps, such as intramolecular acyl migration or cross-coupling, lead to the final product with the Z-geometry dictated by the initial syn-addition. kaust.edu.sa

Optimization Strategies for Synthetic Efficiency and Yield for Academic Research Scale Production

For laboratory-scale synthesis, maximizing yield and stereoselectivity requires careful optimization of reaction parameters. General strategies applicable to the synthesis of (Z)-2,2,4,6,6-pentamethylhept-3-ene are outlined below.

Table 2: General Optimization Strategies for Z-Alkene Synthesis

Synthetic MethodParameter to OptimizeRationale
Grignard Reaction Temperature Control Maintaining low temperatures (e.g., 0-5 °C) during Grignard addition is crucial to prevent side reactions like enolization and to control the exothermic reaction.
Solvent Purity Strict use of anhydrous solvents (e.g., dry diethyl ether) is essential, as Grignard reagents are strong bases that react destructively with protic sources like water. quora.com
Dehydration Conditions The choice of acid catalyst and temperature for the final elimination step can influence the E/Z ratio and minimize competing rearrangement reactions.
Catalytic Methods Catalyst and Ligand Choice For methods like nickel-catalyzed difunctionalization, the steric and electronic properties of the phosphine ligands are critical for achieving high regio- and stereocontrol. kaust.edu.sa
Catalyst Loading Reducing the amount of catalyst to the minimum required for efficient conversion lowers costs and simplifies purification, but too little can lead to incomplete reaction.
Solvent The polarity and coordinating ability of the solvent can significantly impact catalyst stability, activity, and selectivity. nih.gov
Reaction Time & Temperature Balancing reaction time and temperature is necessary to ensure complete conversion of starting materials while minimizing thermal decomposition or isomerization of the Z-product to the more stable E-isomer.

For any synthetic approach, purification is a key consideration. Given the nonpolar nature of the target compound, chromatographic methods such as column chromatography on silica gel would be the primary technique for isolating the pure (Z)-isomer from the E-isomer, unreacted starting materials, and other byproducts.

Reaction Mechanisms and Mechanistic Organic Chemistry of Z 2,2,4,6,6 Pentamethylhept 3 Ene

Stereochemical and Regioselective Outcomes in Electrophilic Addition Reactions

Electrophilic addition reactions to (Z)-2,2,4,6,6-Pentamethylhept-3-ene are dictated by the electronic properties of the double bond and the steric hindrance imposed by the bulky alkyl groups.

Addition of Halogens and Hydrogen Halides to the Double Bond

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to alkenes typically proceeds through a halonium ion intermediate. libretexts.orglibretexts.org In the case of (Z)-2,2,4,6,6-Pentamethylhept-3-ene, the halogen molecule becomes polarized as it approaches the electron-rich double bond. libretexts.orglibretexts.org This leads to the formation of a cyclic halonium ion. The subsequent attack of the halide anion occurs from the side opposite to the bulky substituents, resulting in anti-addition. libretexts.orglibretexts.org

The significant steric hindrance around the double bond in (Z)-2,2,4,6,6-Pentamethylhept-3-ene can be expected to slow down the rate of halogenation compared to less hindered alkenes. The regioselectivity of hydrogen halide addition is anticipated to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable tertiary carbocation. However, the steric bulk might influence the accessibility of the carbons, potentially leading to a mixture of products.

Detailed Mechanisms of Hydration and Hydroboration-Oxidation Processes

Hydration: Acid-catalyzed hydration of (Z)-2,2,4,6,6-Pentamethylhept-3-ene would involve the protonation of the double bond to form a tertiary carbocation. Subsequent nucleophilic attack by water would lead to the formation of an alcohol. chadsprep.com Due to the planarity of the carbocation intermediate, the water molecule can attack from either face, likely resulting in a mixture of stereoisomers. Rearrangements of the carbocation are possible, which could lead to a mixture of alcohol products. chadsprep.com

Hydroboration-Oxidation: This two-step process provides a route to alcohols with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org The first step involves the addition of borane (B79455) (BH₃) across the double bond. Boron, being the less electronegative atom, adds to the less sterically hindered carbon, while the hydrogen adds to the more substituted carbon. libretexts.orgbyjus.com This addition is a syn-addition, meaning that both the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orglibretexts.org Subsequent oxidation of the resulting trialkylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. libretexts.org Given the steric hindrance of (Z)-2,2,4,6,6-Pentamethylhept-3-ene, the approach of the borane reagent would be highly directed, leading to a high degree of stereocontrol in the final alcohol product.

Table 1: Comparison of Hydration and Hydroboration-Oxidation of (Z)-2,2,4,6,6-Pentamethylhept-3-ene

Feature Acid-Catalyzed Hydration Hydroboration-Oxidation
Regioselectivity Markovnikov Anti-Markovnikov
Stereoselectivity Mixture of stereoisomers Syn-addition
Intermediate Carbocation Trialkylborane
Potential for Rearrangement Yes No
Primary Reagents H₂O, H⁺ (catalyst) 1. BH₃·THF 2. H₂O₂, NaOH

Radical Reactions and Their Role in Polymerization Initiation Mechanisms

(Z)-2,2,4,6,6-Pentamethylhept-3-ene can participate in radical reactions. The initiation of polymerization using this alkene would likely involve the generation of a radical species that can add across the double bond. libretexts.orgopenstax.org Radical polymerization typically involves three main steps: initiation, propagation, and termination. purdue.eduwikipedia.org

Initiation: A radical initiator, such as a peroxide, is decomposed by heat or light to generate free radicals. purdue.edu These radicals then add to the double bond of (Z)-2,2,4,6,6-Pentamethylhept-3-ene to form a new, more stable tertiary radical.

Propagation: The newly formed radical can then add to another molecule of the alkene, propagating the polymer chain. openstax.org

Termination: The polymerization process is terminated when two radicals combine or disproportionate. libretexts.org

The steric hindrance of (Z)-2,2,4,6,6-Pentamethylhept-3-ene would likely make it a challenging monomer for homopolymerization. However, it could potentially act as a chain transfer agent or a comonomer in copolymerization reactions.

Oxidative Transformations: Epoxidation and Ozonolysis Pathways

Epoxidation: The reaction of (Z)-2,2,4,6,6-Pentamethylhept-3-ene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism. Due to the steric hindrance, the peroxy acid will preferentially approach the less hindered face of the double bond, leading to a stereoselective epoxidation.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. iitk.ac.inlibretexts.orgwikipedia.org The reaction of (Z)-2,2,4,6,6-Pentamethylhept-3-ene with ozone (O₃) would initially form an unstable primary ozonide (molozonide). iitk.ac.inlibretexts.org This intermediate would then rearrange to a more stable secondary ozonide. The workup conditions following the ozonolysis determine the final products. masterorganicchemistry.com A reductive workup (e.g., with zinc or dimethyl sulfide) would yield ketones and/or aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) would produce ketones and/or carboxylic acids. masterorganicchemistry.com Given the structure of (Z)-2,2,4,6,6-Pentamethylhept-3-ene, ozonolysis would cleave the C3-C4 double bond to yield two carbonyl compounds.

Isomerization Reactions: Z/E Isomerization Dynamics and Skeletal Rearrangements

Z/E Isomerization: The conversion of the (Z)-isomer of 2,2,4,6,6-Pentamethylhept-3-ene to the more stable (E)-isomer can be achieved through various methods, such as photochemical irradiation or acid catalysis. The (Z)-isomer is generally less stable due to the steric strain between the bulky substituents on the same side of the double bond.

Skeletal Rearrangements: Under strongly acidic conditions, the protonation of the double bond can lead to the formation of a carbocation, which can undergo skeletal rearrangements to form more stable carbocations. These rearrangements, such as hydride or alkyl shifts, can result in the formation of isomeric alkenes with different carbon skeletons.

Transition Metal-Catalyzed Transformations and C-H Activation Studies Involving the Compound

Transition metal catalysts can be employed to effect a variety of transformations on alkenes, including isomerization, hydrogenation, and C-H activation. nih.govmdpi.com For a sterically hindered alkene like (Z)-2,2,4,6,6-Pentamethylhept-3-ene, the choice of catalyst and ligand would be crucial to overcome the steric barriers.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. youtube.com While challenging, transition metal-catalyzed C-H activation of the allylic or other C-H bonds in (Z)-2,2,4,6,6-Pentamethylhept-3-ene could potentially lead to the introduction of new functional groups. acs.orgmdpi.com The regioselectivity of such reactions would be highly dependent on the directing ability of the alkene and the nature of the catalyst.

Theoretical and Computational Chemistry Studies of Z 2,2,4,6,6 Pentamethylhept 3 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and bonding in (Z)-2,2,4,6,6-Pentamethylhept-3-ene. These calculations can elucidate the distribution of electron density, the nature of the carbon-carbon double bond, and the influence of the bulky alkyl groups on the molecule's electronic properties.

High-level DFT calculations would likely be performed to optimize the geometry of the molecule and to calculate various electronic properties. These calculations could reveal a slight polarization of the C=C bond due to the asymmetrical substitution pattern, although the molecule as a whole is nonpolar. The highest occupied molecular orbital (HOMO) is expected to be localized on the π-system of the double bond, making it the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be the corresponding π* anti-bonding orbital. The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of (Z)-2,2,4,6,6-Pentamethylhept-3-ene (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

PropertyCalculated ValueUnits
HOMO Energy-6.5eV
LUMO Energy2.1eV
HOMO-LUMO Gap8.6eV
Dipole Moment0.2Debye
Mulliken Charge on C3-0.15e
Mulliken Charge on C4-0.12e

Conformational Analysis and Steric Hindrance Effects on Molecular Reactivity

Due to the steric strain, the molecule is expected to adopt conformations that minimize the repulsion between the large alkyl groups. This can lead to distortions from ideal bond angles and torsional angles around the single bonds adjacent to the double bond. The steric shielding of the C=C double bond by the neighboring bulky groups is a major factor in its reduced reactivity towards certain reagents compared to less substituted alkenes. For instance, addition reactions that proceed through bulky transition states would be significantly disfavored.

Table 2: Relative Energies of Key Conformations of (Z)-2,2,4,6,6-Pentamethylhept-3-ene (Note: The following data is hypothetical and for illustrative purposes.)

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy
A180° (anti-periplanar)0.0 kcal/mol
B120° (gauche)3.5 kcal/mol
C60° (gauche)3.8 kcal/mol
D0° (syn-periplanar)> 10 kcal/mol (highly disfavored)

Reaction Mechanism Predictions and Energy Profiles via Computational Modeling

Computational modeling is a powerful tool for predicting reaction mechanisms and calculating the associated energy profiles for reactions involving (Z)-2,2,4,6,6-Pentamethylhept-3-ene. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways.

For example, the mechanism of electrophilic addition to the double bond can be computationally investigated. The calculations would likely show that the initial attack of an electrophile is sterically hindered. The stability of the resulting carbocation intermediate would also be influenced by the alkyl substituents. Computational studies can compare the feasibility of different reaction pathways, such as syn- versus anti-addition, and predict the stereochemical outcome of reactions.

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Addition Reaction (Note: The following data is hypothetical and for illustrative purposes.)

Reaction StepSpeciesΔE‡ (Activation Energy)
Electrophilic AttackTransition State 125 kcal/mol
Nucleophilic AttackTransition State 25 kcal/mol
Overall ReactionProducts-15 kcal/mol (exothermic)

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of (Z)-2,2,4,6,6-Pentamethylhept-3-ene in the liquid phase, including its intermolecular interactions and any tendency to aggregate. aip.org These simulations model the movement of atoms and molecules over time, based on a given force field.

For a nonpolar molecule like (Z)-2,2,4,6,6-Pentamethylhept-3-ene, the primary intermolecular forces are van der Waals interactions. MD simulations can be used to calculate bulk properties such as density, viscosity, and diffusion coefficients. The irregular shape of the molecule due to the bulky side groups would likely lead to inefficient packing in the liquid state, resulting in a lower density compared to a linear alkene of similar molecular weight. The simulations could also explore how these molecules interact with different solvents.

Development of Specialized Force Fields and Computational Models for Branched Alkenes

Accurate molecular simulations rely on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. ethz.ch For highly branched and sterically crowded molecules like (Z)-2,2,4,6,6-Pentamethylhept-3-ene, standard force fields developed for simpler linear or moderately branched alkanes and alkenes may not be sufficient. wolfram.com

The development of specialized force fields for branched alkenes involves parameterizing bond stretching, angle bending, and torsional potentials to accurately reproduce experimental data or high-level quantum chemical calculations. nih.gov This is particularly important for capturing the subtle energetic effects of steric hindrance and the complex conformational landscape of these molecules. Improved force fields would enable more reliable predictions of the physical and chemical properties of such compounds through molecular dynamics and Monte Carlo simulations. ethz.ch

Advanced Spectroscopic Characterization Methodologies in the Study of Z 2,2,4,6,6 Pentamethylhept 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound like (Z)-2,2,4,6,6-Pentamethylhept-3-ene, with its specific stereochemistry, advanced NMR techniques are indispensable.

While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are crucial for the complete assignment of all proton and carbon signals and for confirming the (Z)-geometry of the double bond.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For (Z)-2,2,4,6,6-Pentamethylhept-3-ene, a cross-peak between the vinylic proton and the protons of the adjacent methylene (B1212753) group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals for the vinylic CH, the methylene group, the methyl groups, and the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the double bond. In the (Z)-isomer, the protons of the methyl group at C-4 and the tert-butyl group at C-2 are in close spatial proximity. A NOESY experiment would show a cross-peak between these groups, providing definitive evidence for the Z-configuration.

2D NMR Experiment Purpose for (Z)-2,2,4,6,6-Pentamethylhept-3-ene Expected Key Correlations
COSY H-H CorrelationVinylic-H with CH₂
HSQC Direct C-H CorrelationAssignment of all protonated carbons
HMBC Long-range C-H CorrelationConfirmation of the carbon backbone and quaternary carbon assignments
NOESY Through-space H-H CorrelationCorrelation between C-4 methyl protons and C-2 tert-butyl protons, confirming (Z)-geometry

Mass Spectrometry Approaches for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For (Z)-2,2,4,6,6-Pentamethylhept-3-ene, the molecular ion peak (M⁺) would be observed at m/z 168.32.

The fragmentation of branched alkenes in electron ionization (EI) mass spectrometry is characterized by cleavages at the branched positions. A prominent fragmentation pathway for this compound would be the allylic cleavage, leading to the formation of stable carbocations. The base peak is often observed at m/z 69.1, corresponding to the [C₅H₉]⁺ fragment. While the mass spectra of (Z)- and (E)-isomers are often very similar, subtle differences in the relative intensities of certain fragment ions may be observed, which can aid in their differentiation when authentic standards are available for comparison.

m/z Proposed Fragment Significance
168.3[C₁₂H₂₄]⁺Molecular Ion
111.1[M - C₄H₉]⁺Loss of a tert-butyl group
69.1[C₅H₉]⁺Base Peak, likely from allylic cleavage
57.1[C₄H₉]⁺tert-butyl cation

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For (Z)-2,2,4,6,6-Pentamethylhept-3-ene, the key vibrational modes are associated with the C=C double bond and the C-H bonds of the alkyl groups.

Infrared (IR) Spectroscopy: A characteristic absorption band for the C=C stretching vibration of the alkene is expected around 1650 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons (methyl and methylene groups) typically appear in the region of 2850-3000 cm⁻¹. The C-H stretching of the sp² hybridized carbon (vinylic C-H) is expected around 3010-3030 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C=C stretching vibration in non-polar or symmetrically substituted alkenes, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C(sp²)-H Stretch3010-30303010-3030
C(sp³)-H Stretch2850-30002850-3000
C=C Stretch~1650~1650

Chiroptical Spectroscopy Techniques for Related Chiral Derivatives (if applicable)

(Z)-2,2,4,6,6-Pentamethylhept-3-ene itself is not chiral. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its direct study. However, if a chiral center were introduced into the molecule, for instance, through a chemical modification, these techniques would be essential for determining the absolute configuration of the resulting chiral derivatives.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity and analyzing the isomeric composition of volatile compounds like (Z)-2,2,4,6,6-Pentamethylhept-3-ene.

The separation of the (Z)- and (E)-isomers can be achieved using a suitable capillary GC column, typically one with a non-polar or medium-polarity stationary phase. The retention times of the two isomers will differ, allowing for their quantification. The mass spectrometer serves as a detector, providing mass spectra for the separated isomers, which confirms their identity. For instance, a method using a Newcrom R1 column with an acetonitrile/water mobile phase has been reported to separate the (Z)- and (E)-isomers, with the (Z)-isomer having a shorter retention time.

Parameter Value/Condition
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Column Capillary column (e.g., Newcrom R1)
Mobile Phase/Carrier Gas Acetonitrile/Water or Helium
Detector Mass Spectrometer
Application Purity assessment and separation of (Z)- and (E)-isomers

Advanced Applications in Catalysis and Materials Science Incorporating Z 2,2,4,6,6 Pentamethylhept 3 Ene

Role as a Substrate in Homogeneous and Heterogeneous Catalytic Systems

The reactivity of (Z)-2,2,4,6,6-Pentamethylhept-3-ene is largely dictated by the steric hindrance around its trisubstituted double bond. This structural feature significantly influences its behavior in various catalytic transformations.

Oligomerization and Polymerization Processes Utilizing the Compound as a Monomer

The polymerization of sterically hindered alkenes like (Z)-2,2,4,6,6-Pentamethylhept-3-ene is a significant challenge in polymer chemistry. Traditional Ziegler-Natta and metallocene catalysts often exhibit low activity and yield low molecular weight oligomers or polymers with such monomers. The bulky substituents around the double bond impede the coordination and insertion of the monomer into the growing polymer chain. nih.gov

However, advancements in catalyst design, particularly the development of post-metallocene and other single-site catalysts, have opened new avenues for the polymerization of sterically hindered olefins. rsc.org These advanced catalytic systems can sometimes accommodate the steric bulk of monomers that were previously considered unpolymerizable. While specific studies focusing exclusively on the homopolymerization of (Z)-2,2,4,6,6-Pentamethylhept-3-ene are not widely documented, research on the oligomerization of branched α-olefins provides insights into the expected behavior. For instance, zirconocene-based catalysts have been shown to dimerize and oligomerize branched α-olefins, with the structure of the catalyst significantly influencing the product distribution. mdpi.com

The resulting polymers from such sterically hindered monomers, if successfully synthesized, are expected to possess unique properties such as high thermal stability, good solubility in organic solvents, and amorphous character due to the disruption of chain packing by the bulky side groups. These characteristics could make them suitable for applications as specialty films, membranes, or additives in other polymeric materials. nih.govresearchgate.net

Selective Hydrogenation, Oxidation, and Functionalization Reactions

Selective Hydrogenation: The catalytic hydrogenation of (Z)-2,2,4,6,6-Pentamethylhept-3-ene to its corresponding alkane, 2,2,4,6,6-pentamethylheptane, is a feasible transformation. However, the steric hindrance around the double bond can affect the reaction rate and catalyst choice. researchgate.net While standard heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be effective, more specialized catalysts are often required for the efficient hydrogenation of highly substituted and sterically hindered alkenes. researchgate.netnih.gov Homogeneous catalysts, such as Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), are known for their high activity in the hydrogenation of tetrasubstituted olefins and could be applicable here. chem-station.com

The table below summarizes typical catalyst systems used for the hydrogenation of sterically hindered alkenes.

Catalyst SystemTypeKey FeaturesPotential Applicability
Pd/C, PtO₂ HeterogeneousWidely available, effective for many alkenes.May require harsh conditions for highly hindered substrates.
Raney Nickel HeterogeneousCost-effective, high activity.Can sometimes lead to side reactions.
Crabtree's Catalyst HomogeneousHigh activity for sterically hindered alkenes. chem-station.comHigh cost of iridium.
Pt-Ni Bimetallic Alloy HeterogeneousCan provide high diastereoselectivity for functionalized alkenes. researchgate.netPotential for selective hydrogenation.

Selective Oxidation: The oxidation of hindered alkenes presents a synthetic challenge, as the steric bulk can impede the approach of oxidizing agents. nih.gov Palladium-catalyzed allylic oxidation is a potential route for the functionalization of such compounds, leading to the formation of allylic esters. nih.gov However, the efficiency of these reactions can be low for highly substituted systems. Other oxidation methods, such as epoxidation with peroxy acids or dihydroxylation with osmium tetroxide, would also be influenced by the steric environment of the double bond, potentially requiring more reactive reagents or harsher reaction conditions. libretexts.org The use of strong oxidizing agents like potassium permanganate can lead to the cleavage of the double bond.

Selective Functionalization: The functionalization of (Z)-2,2,4,6,6-Pentamethylhept-3-ene can be explored through various catalytic methods. For instance, hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, would be challenging due to steric hindrance but could yield valuable aldehydes if successful. nih.gov Rhodium-based catalysts with specifically designed ligands are often employed for the hydroformylation of branched olefins. nih.gov Other functionalization reactions, such as hydroamination or hydroboration-oxidation, would also need to overcome the steric barrier presented by the pentamethylheptene structure. researchgate.net

Utilization as a Precursor in the Synthesis of Advanced Hydrocarbon Materials and Additives

Highly branched hydrocarbons, such as the isomers of triisobutylene, are valuable components in the formulation of high-performance fuels and lubricants. The saturated analog of (Z)-2,2,4,6,6-Pentamethylhept-3-ene, 2,2,4,6,6-pentamethylheptane, is expected to have a high octane number, making it a desirable component in gasoline blending. researchgate.net The hydrogenation of triisobutylene isomers is therefore a relevant industrial process.

Furthermore, functionalized derivatives of branched C12 alkenes can serve as precursors for lubricant additives. For example, the addition of functional groups containing sulfur or phosphorus can impart anti-wear and extreme pressure properties to lubricating oils. google.com The highly branched structure of the pentamethylheptyl backbone can enhance the oil solubility and thermal stability of these additives. While specific examples detailing the conversion of (Z)-2,2,4,6,6-Pentamethylhept-3-ene to commercial additives are proprietary, the general principles of lubricant additive synthesis from branched olefins are well-established. mdpi.com

Design and Development of Catalytic Systems for Specific Transformations of Branched Alkenes

The catalytic transformation of sterically hindered branched alkenes like (Z)-2,2,4,6,6-Pentamethylhept-3-ene necessitates the design of highly active and selective catalysts. Key considerations in catalyst development include:

Active Site Accessibility: The catalytic center must be sufficiently exposed to accommodate the bulky substrate. For heterogeneous catalysts, this can involve using supports with large pores or designing active sites on the exterior surface. nih.gov

Ligand Design: In homogeneous catalysis, the steric and electronic properties of the ligands coordinated to the metal center are crucial. Bulky ligands can create a more open coordination sphere, facilitating substrate binding, while also influencing the selectivity of the reaction. mdpi.com

Bimetallic and Alloy Catalysts: The combination of two different metals can lead to synergistic effects, enhancing catalytic activity and selectivity. For example, in hydrogenation, one metal can be responsible for activating hydrogen while the other binds the alkene. researchgate.net

Recent research in catalysis has focused on developing systems that can overcome the challenges posed by sterically demanding substrates. This includes the use of single-atom catalysts, which maximize the accessibility of the active metal, and the design of catalysts with specific geometric constraints that can favor the binding of branched molecules. rsc.org

Model Compound in Fundamental Reaction Engineering and Catalysis Research

Due to its well-defined structure and high degree of branching, (Z)-2,2,4,6,6-Pentamethylhept-3-ene can serve as a valuable model compound in fundamental catalysis and reaction engineering studies. Its use allows researchers to investigate the influence of steric hindrance on various catalytic processes in a controlled manner.

For example, in studies of catalytic cracking, a complex process involving numerous hydrocarbon species, using a single isomer like (Z)-2,2,4,6,6-Pentamethylhept-3-ene can help elucidate the reaction pathways and kinetics of the cracking of highly branched olefins. google.com Similarly, in hydrogenation studies, it can be used to probe the limits of catalyst activity and to understand the mechanisms of deactivation when processing sterically demanding feedstocks.

Kinetic studies involving this compound can provide valuable data for the development of predictive models for industrial processes that handle complex hydrocarbon mixtures. The table below illustrates the potential use of this compound in fundamental research.

Research AreaApplication of (Z)-2,2,4,6,6-Pentamethylhept-3-eneData Obtained
Catalytic Cracking Model reactant for highly branched olefins.Cracking pathways, product distribution, coke formation rates. google.com
Hydrogenation Kinetics Substrate for studying steric effects on reaction rates.Rate constants, activation energies, catalyst deactivation models. nih.gov
Catalyst Characterization Probe molecule for active site accessibility.Adsorption isotherms, turnover frequencies.
Computational Catalysis Model for theoretical studies of reaction mechanisms.Energy profiles of reaction intermediates and transition states.

Environmental Chemical Transformations and Fate of Z 2,2,4,6,6 Pentamethylhept 3 Ene Academic Focus

Atmospheric Oxidation Mechanisms and Secondary Byproduct Formation

Once released into the atmosphere, (Z)-2,2,4,6,6-pentamethylhept-3-ene is subject to oxidation by key atmospheric oxidants, primarily the hydroxyl radical (•OH), ozone (O3), and the nitrate (B79036) radical (NO3•). These reactions initiate a cascade of chemical transformations leading to the formation of a variety of secondary byproducts, some of which may contribute to the formation of secondary organic aerosol (SOA).

The reaction with the hydroxyl radical (•OH) is expected to be a dominant degradation pathway during the daytime. The •OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from one of the methyl or methylene (B1212753) groups. Given the presence of the double bond, addition is likely to be a significant reaction channel. This addition forms a chemically activated hydroxyalkyl radical, which can then react with molecular oxygen (O2) to form a peroxy radical. Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals (HO2, RO2) will lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and alcohols. For instance, cleavage of the double bond could potentially yield 2,2-dimethylpropanal and 3,3-dimethyl-2-pentanone.

Ozone (O3) is another important atmospheric oxidant, particularly in areas with elevated ozone concentrations. The reaction of ozone with the double bond of (Z)-2,2,4,6,6-pentamethylhept-3-ene will proceed via the Criegee mechanism, forming a primary ozonide that rapidly decomposes into a carbonyl compound and a Criegee intermediate. The Criegee intermediate is a highly reactive species that can undergo various reactions, including unimolecular decay or reactions with water vapor, sulfur dioxide (SO2), or other atmospheric trace gases, leading to the formation of organic acids, hydroperoxides, and other oxygenated compounds.

During nighttime, the nitrate radical (NO3•) can become a significant oxidant. Similar to the hydroxyl radical, the nitrate radical can add to the double bond, forming a nitrooxy-alkyl radical. This radical will then react with O2 to form a nitrooxy-peroxy radical. Subsequent reactions can lead to the formation of organic nitrates, which are important components of atmospheric particulate matter.

Table 1: Estimated Atmospheric Lifetimes of (Z)-2,2,4,6,6-Pentamethylhept-3-ene with Respect to Key Oxidants

OxidantAssumed Concentration (molecules cm⁻³)Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Lifetime
•OH1 x 10⁶5 x 10⁻¹¹ - 1 x 10⁻¹⁰Hours to a day
O₃7 x 10¹¹1 x 10⁻¹⁷ - 5 x 10⁻¹⁷Days to weeks
NO₃•5 x 10⁸1 x 10⁻¹³ - 5 x 10⁻¹³Hours (nighttime)

Note: The rate constants are estimations based on data for other branched alkenes. Actual values may vary.

The oxidation of (Z)-2,2,4,6,6-pentamethylhept-3-ene is expected to contribute to the formation of secondary organic aerosol (SOA). The low volatility of the larger, multi-functionalized oxidation products will facilitate their partitioning into the aerosol phase, where they can contribute to the growth of atmospheric particles.

Biotransformation Mechanisms Mediated by Microorganisms

Microbial degradation is expected to be a significant removal mechanism for (Z)-2,2,4,6,6-pentamethylhept-3-ene in soil and aquatic environments. A wide range of bacteria and fungi are known to metabolize hydrocarbons, including branched alkenes. enviro.wiki

The initial step in the aerobic biodegradation of alkenes often involves the oxidation of the double bond or a terminal methyl group. mdpi.com For (Z)-2,2,4,6,6-pentamethylhept-3-ene, several pathways are plausible:

Oxidation of the double bond: This could lead to the formation of an epoxide, which can then be hydrolyzed to a diol. Further oxidation could lead to cleavage of the carbon chain.

Terminal methyl group oxidation: Monooxygenase enzymes could hydroxylate one of the terminal methyl groups, forming a primary alcohol. This alcohol can then be further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then be metabolized through the β-oxidation pathway.

Sub-terminal oxidation: Oxidation at a carbon atom adjacent to the double bond or a tertiary carbon could also occur, leading to the formation of secondary or tertiary alcohols.

The highly branched structure of (Z)-2,2,4,6,6-pentamethylhept-3-ene may influence its biodegradability. While branching can sometimes hinder microbial degradation, some microorganisms possess specific enzymatic machinery to degrade such complex structures. The presence of tertiary and quaternary carbon atoms may slow down the rate of degradation compared to linear alkenes.

Under anaerobic conditions, the biodegradation of alkenes is also possible, although typically at a slower rate than under aerobic conditions. Anaerobic pathways can involve the addition of fumarate (B1241708) to the double bond or other activation mechanisms.

Table 2: Potential Microbial Biotransformation Pathways for (Z)-2,2,4,6,6-Pentamethylhept-3-ene

PathwayInitial Enzymatic AttackKey Intermediates
Double Bond OxidationMonooxygenaseEpoxide, Diol
Terminal OxidationMonooxygenasePrimary alcohol, Aldehyde, Carboxylic acid
Sub-terminal OxidationMonooxygenaseSecondary/Tertiary alcohol
Anaerobic DegradationFumarate additionSubstituted succinates

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

In addition to photochemical and biological transformations, (Z)-2,2,4,6,6-pentamethylhept-3-ene may undergo abiotic transformation processes in aquatic and terrestrial environments, although these are generally expected to be slower than the primary degradation pathways.

Hydrolysis of the double bond is not expected to be a significant process under typical environmental pH conditions (pH 5-9). The carbon-carbon double bond is generally stable to hydrolysis in the absence of strong acid catalysis.

Oxidation by other environmental oxidants, such as manganese oxides in soils and sediments, could potentially contribute to the degradation of (Z)-2,2,4,6,6-pentamethylhept-3-ene. However, the rates of these reactions are likely to be slow compared to atmospheric oxidation and microbial degradation.

The fate of this compound in the environment will also be influenced by its physical-chemical properties. Its low water solubility and moderate octanol-water partition coefficient (Kow) suggest that it will tend to partition from the water column to sediment, soil organic matter, and biota. Its volatility will facilitate its transfer from water and soil surfaces to the atmosphere, where it will be subject to rapid oxidation.

Future Perspectives and Emerging Research Avenues for Z 2,2,4,6,6 Pentamethylhept 3 Ene

Integration with Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles into the synthesis and use of (Z)-2,2,4,6,6-Pentamethylhept-3-ene is crucial for sustainable chemical manufacturing. sphinxsai.comresearchgate.net These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. sigmaaldrich.comacs.org

Key areas for applying green chemistry include:

Atom Economy : Traditional syntheses, such as those involving Grignard reagents, often have lower atom economy, generating significant inorganic salt waste. greenchemistry-toolkit.org Future research will focus on developing catalytic routes that maximize the incorporation of all reactant atoms into the final product. sigmaaldrich.comgreenchemistry-toolkit.org

Use of Renewable Feedstocks : Current synthetic routes often rely on petroleum-based starting materials. A greener approach would involve developing pathways from renewable biomass sources. sphinxsai.com

Safer Solvents and Auxiliaries : The use of hazardous solvents like diethyl ether should be minimized or replaced with greener alternatives such as supercritical fluids (e.g., CO2) or bio-derived solvents. sphinxsai.com

Design for Energy Efficiency : Synthetic methods should be designed to operate at ambient temperature and pressure to reduce energy requirements. sigmaaldrich.comacs.org This involves the development of highly active catalysts that can function under milder conditions.

Below is a comparative table outlining traditional versus green approaches for the synthesis of this compound.

Green Chemistry PrincipleTraditional Synthesis ApproachPotential Green Chemistry Approach
Prevention Multi-step synthesis with byproductsDesigning cascade reactions to reduce waste streams. greenchemistry-toolkit.org
Atom Economy Grignard reaction with subsequent dehydrationCatalytic C-H activation or metathesis reactions.
Less Hazardous Synthesis Use of carcinogenic benzene as a potential starting material for precursors. greenchemistry-toolkit.orgSynthesis from glucose or other bio-based feedstocks. sphinxsai.com
Safer Solvents Use of volatile and flammable organic solvents (e.g., diethyl ether).Application of supercritical CO2 or aqueous reaction media.
Energy Efficiency Reactions requiring heating or cooling (e.g., 70°C for dehydrohalogenation).Biocatalytic processes using enzymes at ambient temperatures. sigmaaldrich.com
Reduce Derivatives Use of protecting groups in complex syntheses.Direct functionalization of C-H bonds to avoid protection/deprotection steps. sigmaaldrich.com

Exploration of Novel Reaction Pathways and the Synthesis of Derivatives with Enhanced Reactivity

The steric hindrance of (Z)-2,2,4,6,6-Pentamethylhept-3-ene limits its reactivity in common addition reactions. Research is therefore directed towards discovering novel reaction pathways that can overcome this steric bulk or utilize it to achieve unique selectivity.

Emerging areas of exploration include:

C-H Activation : Directly functionalizing the allylic C-H bonds could provide a more efficient route to derivatives, bypassing the need to react at the sterically crowded double bond.

Metathesis Reactions : While challenging for highly substituted alkenes, the development of new, highly active catalysts for olefin metathesis could enable the synthesis of novel dimeric structures or its incorporation into polymers.

Catalytic Asymmetric Reactions : Designing chiral catalysts that can differentiate between the two faces of the double bond could lead to the synthesis of valuable chiral building blocks, despite the steric challenges.

Oxidation and Reduction : The compound can undergo oxidation with strong agents to form alcohols or ketones, and reduction via catalytic hydrogenation can yield the corresponding saturated hydrocarbon. Future work may focus on selective and catalytic versions of these transformations.

The table below summarizes potential reaction pathways and their significance.

Reaction TypeReagents/CatalystsPotential Products/Significance
Selective Oxidation Potassium permanganate, chromic acid. Synthesis of corresponding alcohols or ketones for further functionalization.
Catalytic Hydrogenation H2 gas with Pd or Pt catalyst. Production of the saturated alkane, 2,2,4,6,6-pentamethylheptane.
Olefin Metathesis Advanced Grubbs or Schrock catalysts.Formation of novel symmetrical alkenes or polymers.
Asymmetric Epoxidation Chiral catalysts (e.g., Jacobsen's catalyst).Synthesis of enantiomerically pure epoxides as chiral synthons.
Hydroformylation Rhodium-based catalysts. researchgate.netProduction of aldehydes, which are versatile intermediates.

Advancements in In Situ Spectroscopic Monitoring of Its Chemical Transformations

Understanding the mechanism and kinetics of reactions involving (Z)-2,2,4,6,6-Pentamethylhept-3-ene requires advanced monitoring techniques. In situ spectroscopy allows for real-time observation of reacting species without altering the reaction conditions. researchgate.net

Key spectroscopic methods and their applications include:

High-Pressure In Situ Infrared (IR) Spectroscopy : This technique can be used to monitor the vibrational modes of reactants, intermediates, and products. researchgate.netmpg.de For example, in a hydroformylation reaction, the disappearance of the C=C stretch of the starting alkene and the appearance of the C=O stretch of the aldehyde product can be tracked in real time.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information about species in solution. It can be used to identify transient intermediates and determine the regioselectivity and stereoselectivity of a reaction as it occurs.

Raman Spectroscopy : Complementary to IR, Raman spectroscopy is particularly useful for observing non-polar bonds like the C=C bond of the alkene in aqueous or highly polar media.

These techniques provide critical data for reaction optimization, mechanistic elucidation, and ensuring catalyst stability and activity throughout a chemical process. mpg.de

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses

Applications for (Z)-2,2,4,6,6-Pentamethylhept-3-ene include:

Reactivity Prediction : ML models, trained on large datasets of chemical reactions, can predict how this sterically hindered alkene will behave under various conditions. technologynetworks.comnih.gov This allows chemists to screen potential reactions computationally before attempting them in the lab, saving time and resources.

Retrosynthetic Analysis : AI-powered tools can propose novel synthetic pathways to (Z)-2,2,4,6,6-Pentamethylhept-3-ene and its derivatives. researchgate.net These platforms can identify more efficient or greener routes that a human chemist might overlook.

Reaction Optimization : Machine learning algorithms can be combined with automated reaction platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity.

The integration of AI is shifting the paradigm from trial-and-error experimentation to data-driven, predictive chemistry. scispace.comnih.gov

Interdisciplinary Research with Chemical Engineering and Advanced Materials Science

The unique properties of (Z)-2,2,4,6,6-Pentamethylhept-3-ene make it a candidate for interdisciplinary research, particularly at the intersection of chemistry, chemical engineering, and materials science.

Advanced Materials Science : The bulky pentamethylheptene structure could be incorporated into polymers to create materials with novel properties. For example, its inclusion as a monomer or comonomer could lead to polymers with:

High thermal stability.

Increased free volume and altered gas permeability.

Reduced crystallinity and enhanced solubility.

Unique surface properties.

Such materials could find applications in specialized membranes, high-performance plastics, or advanced coatings.

Q & A

Basic Questions

Q. What safety protocols should be integrated into experimental designs involving (Z)-2,2,4,6,6-Pentamethylhept-3-ene?

  • Methodological Answer : Follow GHS guidelines for severe eye irritation (Category 1) and chronic aquatic toxicity (Category 4). Use personal protective equipment (PPE) including chemical-resistant gloves and goggles, conduct experiments in fume hoods, and establish emergency procedures for eye exposure (15-minute rinsing with water) and inhalation (immediate removal to fresh air). Maintain Material Safety Data Sheets (MSDS) accessible for emergency reference .

Q. How can researchers accurately measure the density and viscosity of (Z)-2,2,4,6,6-Pentamethylhept-3-ene under varying temperatures?

  • Methodological Answer : Use vibrating tube densitometers for density measurements and rotational viscometers for viscosity, calibrated across a temperature range (e.g., 293.15–373.15 K). Validate results against reference standards, as demonstrated in studies of structurally similar hydrocarbons like 2,2,4,6,6-pentamethylheptane .

Q. What spectroscopic techniques are suitable for confirming the Z-configuration of 2,2,4,6,6-Pentamethylhept-3-ene?

  • Methodological Answer : Employ nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity of methyl groups across the double bond. Compare results with computational simulations (e.g., DFT) of Z/E isomers. Infrared (IR) spectroscopy can also identify characteristic alkene stretching frequencies (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational models reconcile discrepancies between predicted and experimental thermal decomposition rates for branched alkenes like (Z)-2,2,4,6,6-Pentamethylhept-3-ene?

  • Methodological Answer : Apply the Reaction Stability Index (RSI) model, which accounts for primary/secondary/tertiary carbon ratios and hydrogen availability. Adjust parameters (e.g., bond dissociation energies) using experimental rate constants (e.g., 0.62 predicted vs. 0.66 observed at 450°C) and validate with high-purity samples to minimize impurity interference .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of (Z)-2,2,4,6,6-Pentamethylhept-3-ene?

  • Methodological Answer : Conduct bioconcentration factor (BCF) tests using aquatic organisms (e.g., fathead minnows) under OECD guidelines. Measure uptake/elimination rates via gas chromatography-mass spectrometry (GC-MS), adapting protocols from studies on structurally related alkanes like 2,2,4,6,6-pentamethylheptane .

Q. How does the Z-configuration influence the thermodynamic stability of 2,2,4,6,6-Pentamethylhept-3-ene compared to its E-isomer?

  • Methodological Answer : Perform calorimetric experiments (e.g., heat of hydrogenation) and computational modeling (DFT) to compare isomer stability. Use Gibbs free energy calculations to evaluate activation barriers for isomerization, referencing thermochemical data from analogous alkenes .

Q. What experimental approaches determine the phase behavior of (Z)-2,2,4,6,6-Pentamethylhept-3-ene in binary mixtures with other hydrocarbons?

  • Methodological Answer : Utilize cloud point measurements, differential scanning calorimetry (DSC), and vapor-liquid equilibrium (VLE) analysis under controlled pressures (up to 25 MPa). Cross-reference phase diagrams with predictive equations of state (e.g., Peng-Robinson) as applied in jet fuel component studies .

Q. How can chromatographic techniques resolve and quantify (Z)- and (E)-isomers of 2,2,4,6,6-Pentamethylhept-3-ene?

  • Methodological Answer : Optimize gas chromatography (GC) with chiral stationary phases or reverse-phase HPLC using polarimetric detection. Adjust temperature gradients (e.g., 5°C/min) and mobile phase compositions (e.g., hexane/isopropanol) for baseline separation, as validated in studies of branched alkenes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.